2-Propyl-4-(4-pyridylazo)phenol
Overview
Description
2-Propyl-4-(4-pyridylazo)phenol is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-Propyl-4-(4-pyridylazo)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme assays and protein interactions. This compound is known to interact with enzymes such as peroxidases and oxidases, where it acts as a chromogenic substrate. The azo group in this compound undergoes reduction or oxidation, leading to a color change that can be quantitatively measured. This interaction is crucial for detecting and quantifying enzyme activity in various biochemical assays .
Cellular Effects
This compound has been observed to influence cellular processes in several ways. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The azo group in the compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or extreme pH conditions can lead to its degradation. Over time, the degradation products of this compound may exhibit different biochemical properties, potentially affecting the outcomes of long-term experiments. In both in vitro and in vivo studies, it is essential to consider the temporal stability of this compound to ensure accurate and reproducible results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. It is crucial to determine the threshold dose that balances the desired biochemical effects with minimal toxicity to ensure the safety and efficacy of this compound in animal studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Additionally, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and distribution within the cell. These interactions are critical for understanding the cellular dynamics and bioavailability of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding interactions and post-translational modifications. The subcellular localization of this compound can affect its activity and function, making it essential to study its distribution within the cell to understand its biochemical effects fully .
Properties
IUPAC Name |
2-propyl-4-(pyridin-4-yldiazenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-3-11-10-13(4-5-14(11)18)17-16-12-6-8-15-9-7-12/h4-10,18H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXGFZXXADBYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659947 | |
Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253124-08-2 | |
Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.